1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901043-71-8
Cat. No.: VC6262904
Molecular Formula: C23H16BrN3
Molecular Weight: 414.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901043-71-8 |
|---|---|
| Molecular Formula | C23H16BrN3 |
| Molecular Weight | 414.306 |
| IUPAC Name | 1-(4-bromophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3 |
| Standard InChI Key | NIJPFHOYKWFBIN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name reflects its substitution pattern:
-
1-(4-bromophenyl): A bromine-substituted phenyl group at position 1 of the pyrazole ring.
-
8-methyl: A methyl group at position 8 of the quinoline moiety.
-
3-phenyl: A phenyl group at position 3 of the pyrazole ring.
Its molecular formula is C<sub>23</sub>H<sub>16</sub>BrN<sub>3</sub>, with a calculated molecular weight of 414.3 g/mol. The bromine atom contributes significantly to its molecular weight and polarizability, distinguishing it from chloro or methyl analogs like 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (MW: 369.85 g/mol) .
Key Structural Comparisons
The bromine atom enhances electrophilicity and potential hydrogen-bonding interactions compared to chlorine or methyl groups, which may influence bioavailability and target binding .
Synthetic Pathways and Methodological Considerations
While no direct synthesis of 1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is documented, its preparation can be inferred from methods used for analogous pyrazolo[4,3-c]quinolines .
Friedländer Condensation Approach
The Friedländer reaction, which couples aminocarbonyl compounds with ketones or aldehydes, is a viable route. For example:
-
Starting Materials:
-
Reaction Conditions:
Pfitzinger Synthesis Variant
This method involves isatin derivatives and pyrazolidine-diones:
-
Intermediate Formation:
-
Decarboxylation:
Post-Synthetic Modifications
-
Bromination: Electrophilic aromatic substitution using Br<sub>2</sub>/FeBr<sub>3</sub> could introduce bromine at the para position of the phenyl group.
-
Methylation: A CH<sub>3</sub> group at position 8 may be introduced via alkylation of a pre-formed quinoline intermediate.
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Profile
-
logP: Estimated at ~6.5 (similar to chloro analog ), indicating high lipophilicity.
-
Polar Surface Area: ~22.7 Ų (analogous to 3-(4-chlorophenyl)-8-methyl-1-phenyl derivative ), suggesting moderate membrane permeability.
Metabolic Considerations
-
Oxidative Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with bromine acting as a leaving group in phase II conjugation.
-
Biliary Excretion: High logP values suggest predominant fecal elimination, as seen in related compounds .
Challenges and Future Directions
-
Synthetic Optimization:
-
Biological Screening:
-
Prioritize assays for β-glucuronidase inhibition, cytotoxicity, and pharmacokinetic profiling.
-
-
Structural Analogs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume